molecular formula C16H18N2O3 B6646527 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid

3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid

Cat. No. B6646527
M. Wt: 286.33 g/mol
InChI Key: HDAJDRDOXYYIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid, also known as DMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPA is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific amino acid residues in proteins. 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid has been shown to bind to the hydrophobic pockets of proteins, which can affect the stability and function of the protein.
Biochemical and Physiological Effects:
3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the ability to alter the conformation and stability of proteins. 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid has also been shown to inhibit the activity of certain enzymes and to affect the function of ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid in lab experiments is its ability to selectively target specific proteins and enzymes. 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid is its potential to interact with multiple proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid. One area of interest is the development of new synthetic methods for producing 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid and related compounds. Another area of interest is the application of 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid in drug discovery and development, particularly in the development of new therapeutics for diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with 3-aminophenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. 3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid has also been used to investigate the mechanism of action of certain enzymes and to study the structure and function of proteins.

properties

IUPAC Name

3-[3-[(1,5-dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-8-14(18(11)2)16(21)17-13-5-3-4-12(10-13)7-9-15(19)20/h3-6,8,10H,7,9H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJDRDOXYYIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NC2=CC=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid

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